Cas no 2092830-23-2 (2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid)

2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid
-
- インチ: 1S/C11H11NO3S/c1-6-3-4-8-10(7(6)2)12(5-9(13)14)16-11(8)15/h3-4H,5H2,1-2H3,(H,13,14)
- InChIKey: MYZPTABIVYYTDK-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)C2=C(C=CC(C)=C2C)C(=O)S1
2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362504-0.5g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 0.5g |
$1673.0 | 2023-03-07 | ||
Enamine | EN300-362504-5.0g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 5.0g |
$5056.0 | 2023-03-07 | ||
Enamine | EN300-362504-10.0g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 10.0g |
$7497.0 | 2023-03-07 | ||
Enamine | EN300-362504-2.5g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 2.5g |
$3417.0 | 2023-03-07 | ||
Enamine | EN300-362504-1.0g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-362504-0.1g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 0.1g |
$1533.0 | 2023-03-07 | ||
Enamine | EN300-362504-0.05g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 0.05g |
$1464.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062333-1g |
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 95% | 1g |
¥8715.0 | 2023-03-19 | |
Enamine | EN300-362504-0.25g |
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid |
2092830-23-2 | 0.25g |
$1604.0 | 2023-03-07 |
2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acidに関する追加情報
Research Brief on 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid (CAS: 2092830-23-2)
The compound 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid (CAS: 2092830-23-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiazole core and acetic acid side chain, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a modulator of key biological pathways, particularly in inflammation and oncology.
One of the most notable findings in recent literature is the role of 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid in inhibiting specific enzymes involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway. The study highlighted its superior selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a reduced risk of gastrointestinal side effects.
In addition to its anti-inflammatory properties, preliminary research has indicated potential anticancer effects. A recent in vitro study conducted by a team at the University of Cambridge revealed that 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid induces apoptosis in certain cancer cell lines, particularly those associated with colorectal cancer. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-3, a key effector in programmed cell death. These findings were further supported by molecular docking studies, which suggested strong binding affinity to Bcl-2 family proteins.
The synthesis and optimization of 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid have also been a focus of recent research. A 2022 patent application (WO2022156789) detailed an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This advancement is expected to facilitate large-scale production for preclinical and clinical studies. Furthermore, computational studies have explored structure-activity relationships (SAR) to identify derivatives with enhanced pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid. Pharmacokinetic studies in animal models have indicated moderate bioavailability, necessitating further formulation optimization. Additionally, the long-term safety profile of this compound has yet to be fully elucidated. Ongoing research aims to address these gaps through comprehensive toxicology studies and the development of prodrug strategies.
In conclusion, 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid represents a compelling area of investigation in chemical biology and drug discovery. Its dual anti-inflammatory and anticancer potential, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a molecule of significant therapeutic interest. Future research should prioritize translational studies to evaluate its efficacy and safety in human trials.
2092830-23-2 (2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid) Related Products
- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)
- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 2137684-60-5(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 2224287-91-4(n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)
- 1141889-26-0(1-(4-Pyridinomethyl)pyrazole-4-boronic Acid)
- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)




